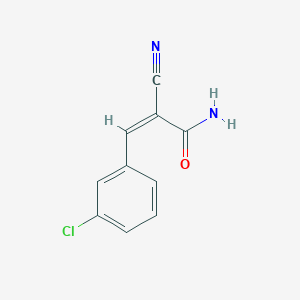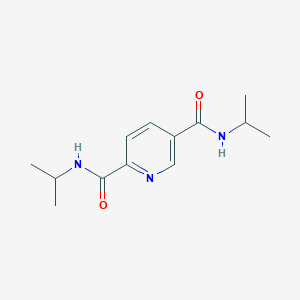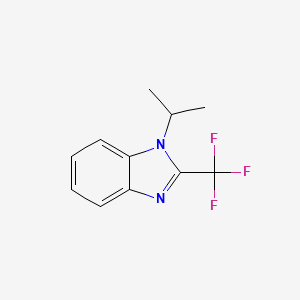![molecular formula C15H13ClN2O3S B5757877 N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide, also known as NSC-719239, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of acrylamide derivatives and has been shown to have promising anti-tumor activity in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition of HDAC activity leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide inhibits tubulin polymerization and HDAC activity, leading to changes in gene expression and apoptosis. Physiologically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit tumor growth in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has several advantages for lab experiments. It has been extensively studied and has shown promising anti-tumor activity in various preclinical models. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide research. One direction is to investigate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail. This could involve studying its effects on specific signaling pathways and gene expression patterns. Another direction is to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in combination with other anti-cancer drugs. This could involve studying its effects on drug resistance and toxicity. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail to optimize its potential use in cancer treatment. Finally, there is a need to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in other diseases, such as neurodegenerative diseases and inflammatory diseases.
Métodos De Síntesis
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide can be synthesized through a multistep process starting from 3-chlorobenzaldehyde. The first step involves the conversion of 3-chlorobenzaldehyde to 3-chlorocinnamic acid, which is then reacted with sulfanilamide to form N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and pancreatic cancer. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer drugs such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-11(10-12)4-9-15(19)18-13-5-7-14(8-6-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPAZFNQCBWOTM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5757804.png)
![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)






![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)